molecular formula C23H25ClN4O2 B11227361 N-(4-chlorobenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11227361
M. Wt: 424.9 g/mol
InChI Key: PCEQVNHTLRHZSH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a quinoxaline moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the piperidine ring and the chlorophenyl group. Common reagents used in these reactions include ethyl bromide, piperidine, and chlorobenzyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce fully saturated piperidine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide: shares structural similarities with other quinoxaline and piperidine derivatives.

    N-(4-chlorophenyl)-2-(3-ethoxyquinoxalin-2-yl)acetamide: Another compound with a quinoxaline moiety and a chlorophenyl group.

    1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide: Lacks the chlorophenyl group but retains the piperidine and quinoxaline structures.

Uniqueness

The uniqueness of N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H25ClN4O2/c1-2-30-23-21(26-19-5-3-4-6-20(19)27-23)28-13-11-17(12-14-28)22(29)25-15-16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3,(H,25,29)

InChI Key

PCEQVNHTLRHZSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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